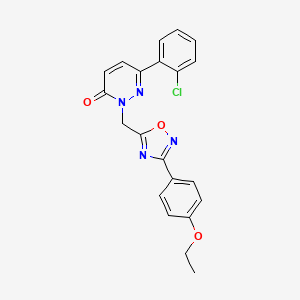

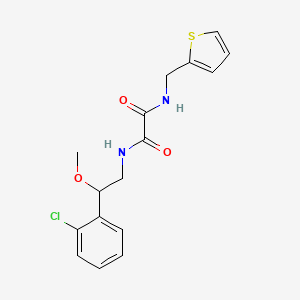

![molecular formula C14H13N3O2S B2799084 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide CAS No. 2034548-97-3](/img/structure/B2799084.png)

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with pyrazolo[1,5-a]pyridin scaffolds are recognized for their role in the design of kinase inhibitors, particularly targeting the p38 MAP kinase, which is crucial in inflammatory processes. The design of these inhibitors focuses on achieving high binding selectivity and potency by targeting the ATP-binding pocket of the kinase, suggesting potential therapeutic applications in treating inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Cytochrome P450 Isoform Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has identified compounds with pyrazolo[1,5-a]pyridin motifs as potential selective inhibitors. These findings are crucial for predicting drug-drug interactions, highlighting the compound's relevance in pharmacokinetics and drug metabolism studies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Chemical and Biological Properties of Heterocycles

The chemistry of heterocyclic compounds, including those related to pyrazolo[1,5-a]pyridin, has been extensively reviewed, emphasizing their preparation, properties, and applications. Such compounds play significant roles in forming metal complexes, exhibiting biological activities, and are employed in organic synthesis and catalysis (Boča, Jameson, & Linert, 2011).

Kinase Inhibition and Patent Review

The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure , is versatile in kinase inhibition, indicating the broad potential of such compounds in therapeutic applications. Patents covering a wide range of kinase targets utilize this scaffold, demonstrating its importance in developing new drugs (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules in Drug Applications

The review of heterocyclic N-oxide derivatives, including pyrazolo[1,5-a]pyridin derivatives, showcases their importance in drug development. These compounds are vital in designing metal complexes, catalysts, and exhibiting significant anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Mechanism of Action

Target of Action

The compound 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications . They are also known to have antitrypanosomal activity and have been studied for their potential as antitumor agents . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in these reactions, potentially inhibiting their activity and disrupting normal cellular processes.

Biochemical Pathways

As antimetabolites, pyrazolo[1,5-a]pyrimidines could interfere with purine biochemical reactions . These reactions are crucial for the synthesis of DNA and RNA, and disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The result of the compound’s action is likely dependent on its interaction with its targets and the biochemical pathways it affects. As an antimetabolite, it could potentially inhibit the synthesis of DNA and RNA, leading to cell death . This could result in antitrypanosomal and antitumor effects . .

Future Directions

The future directions for “1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

This compound, being a derivative of pyrazolo[1,5-a]pyrimidines, is known to have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQNWVIDGMGJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

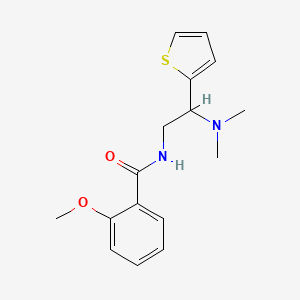

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

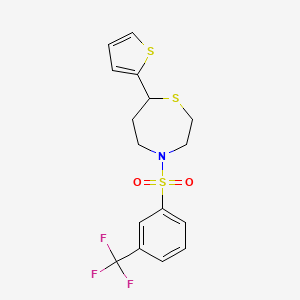

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

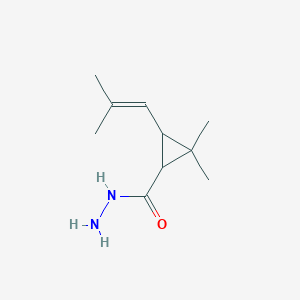

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)

![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)

![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)